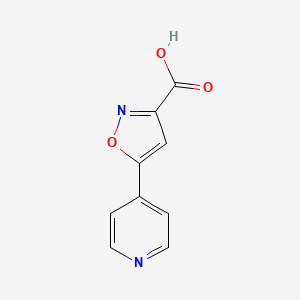

5-(4-Pyridyl)isoxazole-3-carboxylic Acid

Description

Significance of the Isoxazole (B147169) Heterocyclic Scaffold in Drug Discovery and Development

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. nih.govnih.gov Its prevalence in drug design is attributed to its favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions such as hydrogen bonding and π-π stacking. google.com The isoxazole nucleus is a key component in a wide array of approved drugs, demonstrating its versatility and acceptance as a pharmacophore.

The biological activities associated with isoxazole-containing compounds are extensive and varied. Researchers have successfully synthesized isoxazole derivatives exhibiting antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.gov This broad spectrum of activity underscores the potential of the isoxazole scaffold to be tailored for specific therapeutic targets.

Table 1: Selected Biological Activities of Isoxazole Derivatives

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Antimicrobial | Infectious Diseases | nih.gov |

| Anticancer | Oncology | nih.gov |

| Anti-inflammatory | Inflammatory Disorders | nih.gov |

Historical Context of Isoxazole-3-carboxylic Acid Derivatives in Medicinal Chemistry

The incorporation of a carboxylic acid group at the 3-position of the isoxazole ring has been a strategic focus in medicinal chemistry for several decades. The carboxylic acid functional group is a crucial component of many pharmacophores due to its ability to form strong interactions with biological targets. rsc.org However, it can also present challenges related to metabolic instability and poor membrane permeability. rsc.org

The isoxazole-3-carboxylic acid moiety serves as a bioisostere for a carboxylic acid, offering similar acidic properties while potentially overcoming some of the drawbacks of a simple carboxylate. rsc.org This has led to the exploration of isoxazole-3-carboxylic acid derivatives in various therapeutic areas. For instance, a series of 4,5-diaryloisoxazol-3-carboxylic acids were synthesized as inhibitors of leukotriene biosynthesis, demonstrating potent anti-inflammatory activity. More recently, 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed and synthesized as novel inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. google.comnih.gov

Overview of 5-(4-Pyridyl)isoxazole-3-carboxylic Acid and its Research Trajectory

While extensive research has been conducted on various substituted isoxazole-3-carboxylic acids, specific studies focusing solely on this compound are less prevalent in publicly available literature. However, its structural features suggest a significant potential for investigation in medicinal chemistry. The presence of the 4-pyridyl ring introduces a basic nitrogen atom, which can participate in hydrogen bonding and salt bridge formation, crucial for molecular recognition at a biological target.

The synthesis of this compound would likely follow established methodologies for the creation of 3,5-disubstituted isoxazoles. A common and efficient route involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. mdpi.com In this case, the reaction would likely involve the cycloaddition of a pyridyl-substituted alkyne with a nitrile oxide precursor to the carboxylic acid.

The research trajectory for this compound is likely to explore its potential as an enzyme inhibitor or a receptor modulator. The combination of the hydrogen-bond accepting and donating capabilities of the pyridyl and carboxylic acid groups, respectively, makes it a prime candidate for targeting the active sites of enzymes. For instance, pyridinyl isoxazole derivatives have been investigated for their inhibitory activity against p38 MAP kinase, a key enzyme in inflammatory signaling pathways.

Furthermore, the structural motif of a pyridine (B92270) ring linked to an acidic heterocycle is present in various biologically active compounds. This suggests that this compound could be a valuable building block for the development of new drugs targeting a range of diseases. Future research will likely focus on its synthesis, characterization, and screening against various biological targets to uncover its therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-4-yl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)7-5-8(14-11-7)6-1-3-10-4-2-6/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIKJHQMKVJKCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=NO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893638-41-0 | |

| Record name | 5-(pyridin-4-yl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Evaluation and Pharmacological Targets of 5 4 Pyridyl Isoxazole 3 Carboxylic Acid Derivatives

Antimicrobial and Antitubercular Activities

Inhibition of Bacterial Serine Acetyltransferase (SAT)

The L-cysteine biosynthesis pathway, crucial for many bacteria but absent in mammals, presents a promising target for novel antibacterial agents. mdpi.comnih.gov Serine acetyltransferase (SAT), the enzyme that catalyzes the rate-limiting step in this pathway, has been a particular focus of inhibition studies. mdpi.com A series of inhibitors based on the (2-aminooxazol-4-yl)isoxazole-3-carboxylic acid scaffold have been identified as potent inhibitors of Salmonella typhimurium SAT. nih.gov

Initial virtual screening of an in-house library led to the identification of a hit compound which served as the basis for further medicinal chemistry efforts. mdpi.comnih.gov Subsequent structure-activity relationship (SAR) studies explored modifications to this scaffold. It was found that introducing electron-withdrawing groups into the phenyl ring attached to a 2-aminothiazole (B372263) moiety appeared to enhance affinity. nih.gov For instance, a derivative with such a group (compound 20 ) showed an IC50 of 11 μM, a tenfold improvement over the initial hit compound 5 (IC50 = 110 μM). nih.gov Furthermore, replacing the carboxylic acid group with an ester was well-tolerated, with compounds 14 (IC50 = 10 μM) and 15 (IC50 = 18 μM) retaining potent inhibitory activity. nih.gov Biochemical studies characterized one of the hit compounds as a competitive inhibitor with respect to acetyl-CoA, with a Ki of 64 ± 12 μM. nih.gov

Despite these promising in vitro results against the enzyme, the most potent compounds did not show significant interference with bacterial growth in tests on a Gram-negative model organism, indicating that further research is needed to translate enzymatic inhibition into effective antibacterial activity. nih.govnih.gov

Table 1: Inhibition of S. typhimurium Serine Acetyltransferase by Isoxazole (B147169) Derivatives

| Compound | R | X | IC50 (µM) |

|---|---|---|---|

| 5 | H | OH | 110 |

| 14 | H | OEt | 10 |

| 15 | 4-Cl | OEt | 18 |

| 20 | 4-CF3 | OH | 11 |

Activity against Specific Bacterial Strains

Beyond specific enzyme inhibition, various isoxazole derivatives have been evaluated for their broad-spectrum antibacterial activity. A study investigating new sulfonamide isoxazolo[5,4-b]pyridines reported moderate antibacterial activity against E. coli and P. aeruginosa. researchgate.net Another series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles also demonstrated notable antibacterial and antifungal activity. researchgate.net Specifically, certain derivatives showed inspiring activity against both Gram-positive and Gram-negative bacterial strains compared to standard references. researchgate.net

Research on isoxazole derivatives incorporating a thiophene (B33073) moiety has shown that this addition can increase antimicrobial efficacy. nih.gov Heteroarylisoxazoles substituted with a thiophenyl group displayed significant activity against E. coli, S. aureus, and P. aeruginosa. nih.gov In a recent study, two specific derivatives, PUB9 and PUB10, demonstrated markedly high antimicrobial activity, particularly against Staphylococcus aureus, with PUB9 showing a minimal inhibitory concentration over 1000 times lower than other tested compounds. nih.gov These compounds were also effective at reducing biofilm formation by over 90%. nih.gov

Antituberculosis Efficacy against Mycobacterium tuberculosis

Tuberculosis remains a major global health threat, spurred by the rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb). nih.govnih.gov Isoxazole derivatives have been identified as a promising class of antitubercular agents. nih.gov Specifically, isoxazole carboxylic acid alkyl esters have shown potent inhibitory activity against both drug-susceptible and drug-resistant Mtb strains. nih.gov

One medicinal chemistry campaign focused on a series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. nih.gov By exploring structural modifications while keeping the (thiazol-4-yl)isoxazole-3-carboxamide core intact, researchers designed compounds with good antitubercular activity and improved metabolic stability. nih.gov Compounds 42g and 42l were identified as being able to resist degradation by human liver microsomes while maintaining potent activity against drug-susceptible and drug-resistant Mtb strains. nih.gov

In another study, modification of a mefloquine-isoxazole lead compound (3 ) led to the discovery of a derivative (9d ) with an alkene linker. researchgate.net This new compound was more metabolically stable and more potent, with a minimum inhibitory concentration (MIC) of 0.2 µM against replicating Mtb and 2.6 µM against non-replicating Mtb. researchgate.net Further research into 2,4-disubstituted pyridine (B92270) derivatives also revealed significant bactericidal activity against M. tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org

Table 2: Antitubercular Activity of Isoxazole Derivatives

| Compound | Linker Modification | MIC (Replicating Mtb) | MIC (Non-replicating Mtb) |

|---|---|---|---|

| 3 | Oxymethylene | - | - |

| 9d | Alkene | 0.2 µM | 2.6 µM |

Anticancer and Cytotoxic Activities

The isoxazole scaffold has proven to be a valuable pharmacophore in the design of novel anticancer agents. espublisher.com Derivatives have been shown to target several key proteins and pathways involved in cancer cell proliferation and survival.

Inhibition of Heat Shock Protein 90 (HSP90)

Heat Shock Protein 90 (HSP90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell growth and survival. nih.gov Consequently, HSP90 is a prime target for cancer therapy. nih.gov Isoxazole-based compounds have been developed as potent small-molecule inhibitors of HSP90. nih.govnih.gov

One prominent class is the 4,5-diarylisoxazole scaffold. nih.gov Structure-based design has led to analogues with high binding affinity for HSP90. nih.gov For example, compound 40f (VER-52296/NVP-AUY922) is a potent inhibitor with an IC50 of 21 nM in an HSP90 binding assay and inhibits the proliferation of various human cancer cell lines with an average GI50 of 9 nM. nih.gov These inhibitors act by binding to the ATP-binding site in the N-terminal domain of HSP90, leading to the degradation of client proteins and subsequent cell cycle arrest and apoptosis. nih.gov

Another class of HSP90 inhibitors is based on the 3,4-isoxazolediamide scaffold. nih.gov Research has shown that compounds with a nitrogen atom directly attached to the C-4 position of the isoxazole ring possess significant in vitro and in vivo HSP90 inhibitory activity.

Apoptosis Induction in Cancer Cell Lines

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Several novel synthetic isoxazole derivatives have demonstrated significant pro-apoptotic activity in various cancer cell lines. nih.govnih.gov

In a study using human erythroleukemic K562 cells, nearly all tested 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives showed the ability to induce both early and late apoptosis. nih.govnih.gov Certain derivatives were particularly potent; for instance, compounds 4 (at 100 nM), 8 (at 10 µM), and 11 (at 200 µM) induced apoptosis in over 80% of K562 cells. nih.gov The pro-apoptotic effects were also observed in glioblastoma cell lines (U251-MG and T98G), though the effects varied depending on the specific analogue. nih.govnih.gov This activity is often linked to the inhibition of HSP90, which leads to the destabilization of proteins critical for cell survival. nih.gov

Table 3: Apoptosis Induction in K562 Cells by Isoxazole Derivatives

| Compound | Concentration | Apoptotic Cells (%) |

|---|---|---|

| 4 | 100 nM | 80.10 |

| 8 | 10 µM | 90.60 |

| 11 | 200 µM | 88.50 |

Kinase Inhibition (e.g., CK1)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. acs.orguni-saarland.de The isoxazole core has been utilized to develop inhibitors for several kinases. Notably, derivatives of 3,4-diaryl-isoxazole have been identified as potent inhibitors of Casein Kinase 1 (CK1), a Ser/Thr-specific protein kinase implicated in neurodegenerative diseases and cancer. nih.gov

One study reported an isoxazole derivative as a nanomolar inhibitor of CK1δ with an IC50 of 0.033 µM. nih.gov Structure-based drug design was used to modify this lead structure by extending the pharmacophore towards the ribose pocket of the ATP binding site using chiral pyrrolidine (B122466) scaffolds. nih.govnih.gov Biological evaluation of these new compounds revealed that the scaffolds had a significant effect on activity and selectivity. nih.govnih.gov X-ray crystallography confirmed the expected binding mode of these 3,4-diaryl-isoxazole inhibitors within the CK1δ active site. nih.gov Other research has focused on developing N1-benzoylated 5-(4-pyridinyl)indazole-based inhibitors, which have shown exceptional inhibitory profiles toward kinases like haspin and Clk4. uni-saarland.de

Inhibition of Glutamate (B1630785) Synthase

No information was found in the searched literature regarding the inhibition of glutamate synthase by 5-(4-Pyridyl)isoxazole-3-carboxylic acid or its derivatives. However, related isoxazole-containing structures have been investigated as inhibitors of excitatory amino acid transporters (EAATs). For instance, (-)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid has been identified as a selective inhibitor of these transporters, which are crucial for regulating glutamate levels in the nervous system. researchgate.net This compound was found to preferentially inhibit the reverse transport (release) of glutamate over its reuptake. researchgate.net

Enzyme Inhibition and Receptor Modulation

Derivatives of isoxazole-3-carboxylic acid have been the subject of extensive research, leading to the discovery of potent and selective inhibitors for a variety of enzymes and modulators for specific receptors. These activities are often achieved by modifying the substituents on the isoxazole core and the associated pyridyl ring, allowing for fine-tuning of the molecule's interaction with the active site or binding pocket of the target protein.

Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of estrogen-receptor-positive breast cancer. semanticscholar.orgmdpi.com Its inhibition reduces the biosynthesis of estrogens from androgens. semanticscholar.orgmdpi.com Non-steroidal aromatase inhibitors often feature a nitrogen-containing heterocyclic ring that coordinates with the heme iron atom in the enzyme's active site.

While studies specifically on this compound derivatives as aromatase inhibitors are not detailed in the provided sources, research on analogous structures highlights the potential of this scaffold. For example, pyridine-substituted thiazolylphenol derivatives, which are considered bioisosteres of triazole-based inhibitors, have been synthesized and evaluated. researchgate.net Similarly, new series of 1,2,3-triazole/1,2,4-triazole hybrids have been designed as aromatase inhibitors, with some compounds showing high potency. mdpi.com For instance, compound 6b from one such series demonstrated an IC50 value of 0.09 ± 0.01 µM. mdpi.com Another study on 3-pyridyl arylethers and 1-aryl pyrrolo[2,3-c]pyridines identified a potent lead compound with an IC50 of 59 nM against aromatase. ebi.ac.uk These findings underscore the importance of the pyridyl moiety in designing effective non-steroidal aromatase inhibitors.

| Compound Series | Key Compound | Aromatase Inhibition (IC50) | Reference Compound | Reference IC50 |

|---|---|---|---|---|

| 1,2,3-Triazole/1,2,4-Triazole Hybrids | 6b | 0.09 µM | Letrozole | 0.002 µM mdpi.com |

| 1,2,3-Triazole/1,2,4-Triazole Hybrids | 6a | 0.12 µM | Ketoconazole | 2.6 µM mdpi.com |

| Pyridine-Substituted Thiazolylphenols | 3gA | 2.76 µM | Letrozole | N/A researchgate.net |

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Elevated levels of uric acid can lead to conditions like hyperuricemia and gout, making XO inhibitors a cornerstone of treatment. nih.gov

The 5-phenylisoxazole-3-carboxylic acid scaffold has been identified as a promising starting point for developing new non-purine XO inhibitors. nih.gov A study on these derivatives found that most compounds exhibited inhibitory potency in the micromolar to submicromolar range. nih.gov Further research focusing on a related scaffold, 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, led to the discovery of highly potent inhibitors. nih.gov Compound 6c from this series displayed an IC50 value of 0.13 μM, which was approximately 22 times more potent than the classic anti-gout drug allopurinol (B61711) (IC50 = 2.93 μM). nih.gov Structure-activity relationship analyses indicated that incorporating a hydrophobic group on the nitrogen atom of the indole (B1671886) ring is crucial for high inhibitory potency. nih.gov

| Compound Scaffold | Key Compound | Xanthine Oxidase Inhibition (IC50) | Reference Compound | Reference IC50 |

|---|---|---|---|---|

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | 6c | 0.13 µM | Allopurinol | 2.93 µM nih.gov |

| 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids | 9e | 5.5 nM | Febuxostat | 18.6 nM researchgate.net |

Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into simpler sugars like glucose. nih.gov Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes, which is a key therapeutic strategy for managing type 2 diabetes mellitus. nih.govmdpi.com

While research specifically targeting this compound derivatives as alpha-glucosidase inhibitors was not found in the provided search results, various other heterocyclic carboxylic acid derivatives have shown significant promise. For example, a series of 1,3,4-thiadiazole (B1197879) derivatives demonstrated potent inhibitory activity, with one compound showing an IC50 value nearly 3.7 times lower than that of the reference drug acarbose. nih.govresearchgate.net Similarly, certain 2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-N-arylacetamides have emerged as potent inhibitors, with IC50 values significantly better than acarbose. mdpi.com These studies confirm that heterocyclic scaffolds are effective for targeting alpha-glucosidase, suggesting that the isoxazole-based framework could also yield active compounds.

The bradykinin (B550075) B1 receptor is a G-protein coupled receptor that is typically expressed at low levels but is significantly upregulated in response to tissue injury and inflammation. nih.gov Antagonists of the B1 receptor are being investigated for their potential as anti-inflammatory and analgesic agents.

A novel class of human bradykinin B1 receptor antagonists has been developed featuring an isoxazole carboxamide moiety. nih.gov One compound from this series, Compound 7g , was highlighted for its excellent pharmacokinetic properties and effective receptor occupancy ex vivo. nih.gov This research demonstrates that the isoxazole carboxamide structure can serve as a key component in the design of potent and orally bioavailable bradykinin B1 receptor antagonists. nih.gov

Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Inhibiting PDE4 increases intracellular cAMP levels, which in turn suppresses inflammatory responses. Consequently, PDE4 inhibitors are used for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). nih.govnih.gov

Research into structurally related compounds has shown the potential of this chemical class. A series of 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives were designed and synthesized as PDE4 inhibitors. nih.gov These compounds showed considerable inhibitory activity against the PDE4B subtype and were effective at blocking the release of the pro-inflammatory cytokine TNF-α. nih.govebi.ac.uk One of the most active compounds, Compound 5j , exhibited an IC50 value of 1.4 μM against PDE4, which was more potent than the reference compound rolipram (B1679513) (IC50 = 2.0 μM). nih.gov This indicates that oxazole (B20620) and likely isoxazole carboxylic acid derivatives are a promising scaffold for developing novel PDE4 inhibitors. nih.govebi.ac.uk

| Compound Series | Key Compound | PDE4 Inhibition (IC50) | Reference Compound | Reference IC50 |

|---|---|---|---|---|

| Phenyl substituted oxazole carboxylic acid derivatives | 5j | 1.4 µM | Rolipram | 2.0 µM nih.gov |

| Quinoline carboxamide | SCH 365351 (metabolite of SCH 351591) | 20 nM | N/A | N/A nih.gov |

Structure Activity Relationship Sar Studies of 5 4 Pyridyl Isoxazole 3 Carboxylic Acid Analogues

Importance of the Carboxylic Acid Moiety in Biological Activity

The carboxylic acid group at the 3-position of the isoxazole (B147169) ring is a critical feature for the biological activity of many compounds in this class. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential to form salt bridges and coordinate with metal ions in enzyme active sites, often makes it an essential pharmacophore. rsc.orgd-nb.info The acidic nature of this group, with a pKa typically around 4.5, means it is predominantly ionized at physiological pH, which can be crucial for interactions with biological targets. drughunter.comresearchgate.net

Bioisosteric replacement is a common strategy in medicinal chemistry to modulate a molecule's properties while retaining its biological activity. drughunter.comacs.org For carboxylic acids, common bioisosteres include tetrazoles, hydroxamic acids, and sulfonamides, which can mimic the acidic and hydrogen-bonding properties of the original group but offer different physicochemical profiles in terms of lipophilicity and metabolic stability. drughunter.comresearchgate.netenamine.netcambridgemedchemconsulting.com

Carboxylic Acid Derivatives: These compounds typically exhibit the highest potency due to the aforementioned interactions. The carboxylate anion is often crucial for anchoring the molecule within a binding site. rsc.org

Amide Derivatives: Conversion of the carboxylic acid to a primary, secondary, or tertiary amide generally leads to a significant decrease in inhibitory activity. This suggests that the acidic nature of the C-3 substituent is paramount for biological function. Amides, being neutral and possessing different hydrogen bonding capabilities, are often unable to replicate the key interactions of the carboxylate group. espublisher.com However, in some contexts, the introduction of an amide can improve cell permeability and metabolic stability. nih.govresearchgate.net

Ester Derivatives: Methyl or ethyl esters are frequently used as prodrugs to enhance cell permeability. These esters are designed to be hydrolyzed by intracellular esterases to release the active carboxylic acid. As standalone compounds, esters are typically inactive or significantly less potent than the corresponding carboxylic acids, further underscoring the importance of the free carboxyl group for target engagement. nih.gov

The following table summarizes the general activity trends observed when modifying the carboxylic acid moiety.

| Derivative | General Biological Activity | Rationale |

| Carboxylic Acid | High | Key interactions via hydrogen bonding and ionic interactions. |

| Amide | Low to Moderate | Loss of acidic proton, altered hydrogen bonding capacity. |

| Ester | Low (as inhibitor), High (as prodrug) | Masks the key carboxylic acid group, requires in-vivo hydrolysis. |

Influence of the Pyridyl Substituent and Positional Isomerism

SAR studies have explored the replacement of the 4-pyridyl group with its 2-pyridyl and 3-pyridyl isomers. The optimal positioning of the nitrogen atom is highly dependent on the specific biological target. For instance, if the nitrogen atom acts as a hydrogen bond acceptor, its location must align perfectly with a corresponding hydrogen bond donor in the active site.

A comparative analysis of the positional isomers often reveals a distinct preference for one isomer over the others, as illustrated in the hypothetical data below.

| Compound | Pyridyl Isomer | Relative Potency |

| Analogue 1 | 4-pyridyl | ++++ |

| Analogue 2 | 3-pyridyl | ++ |

| Analogue 3 | 2-pyridyl | + |

This data suggests that for this particular target, the nitrogen at the 4-position is optimal for binding, likely due to a specific interaction that cannot be as effectively formed by the 2- and 3-pyridyl isomers.

Effects of Substitutions on the Isoxazole Ring System

The isoxazole ring serves as a central scaffold, and its substitution pattern can fine-tune the electronic properties and steric profile of the molecule. nih.govnih.gov While the parent compound is unsubstituted on the isoxazole ring, studies on related analogues have shown that introducing substituents at the C-4 position can modulate activity. dundee.ac.uk

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl) or a trifluoromethyl group (-CF3) at the C-4 position can increase the acidity of the C-3 carboxylic acid, potentially leading to stronger ionic interactions. However, the steric bulk of the substituent must also be accommodated by the binding site. In some cases, small EWGs like fluorine have been shown to enhance potency. nih.gov

Electron-Donating Groups (EDGs): The introduction of small alkyl groups like a methyl group at the C-4 position generally leads to a decrease in activity. This could be due to unfavorable steric interactions or a reduction in the acidity of the carboxylic acid.

The table below provides a summary of the effects of different substituents on the isoxazole ring.

| Substituent at C-4 | Electronic Effect | General Impact on Activity |

| -H (unsubstituted) | Neutral | Baseline activity |

| -F, -Cl | Electron-withdrawing | Can increase activity |

| -CF3 | Strongly electron-withdrawing | May increase or decrease activity depending on steric fit |

| -CH3 | Electron-donating | Generally decreases activity |

Introducing chirality into the scaffold can lead to enantiomers with significantly different biological activities. This is because the binding pockets of proteins are chiral environments, and one enantiomer may fit more favorably than the other. Chirality can be introduced through substituents on the isoxazole ring or by incorporating chiral auxiliaries.

Studies on related isoxazole-based inhibitors have shown that attaching chiral pyrrolidine (B122466) scaffolds can lead to potent and selective inhibitors. mdpi.com The absolute configuration of these chiral moieties can have a pronounced effect on inhibitory activity, highlighting the importance of stereochemistry in drug design. mdpi.comresearchgate.net For example, the (S)-configuration of a particular substituent might confer significantly higher potency than the (R)-configuration due to a more optimal interaction with the target protein.

Elucidating Structure-Activity Relationships through Systematic Modifications

The SAR of 5-(4-pyridyl)isoxazole-3-carboxylic acid analogues is a multifactorial equation where the interplay between the carboxylic acid, the pyridyl ring, and the isoxazole core dictates the biological activity. Systematic modifications, as discussed in the preceding sections, have led to a clearer understanding of the pharmacophore.

Key findings from SAR studies can be summarized as follows:

The C-3 Carboxylic Acid is Essential: The acidic proton and the ability to form a carboxylate anion are critical for high-potency inhibition. Amide and ester derivatives are generally much less active. nih.govnih.gov

Pyridyl Nitrogen Position is Crucial: The 4-pyridyl isomer is often preferred, indicating a specific interaction involving the nitrogen atom that is sensitive to its position. nih.gov

Isoxazole Ring Substitutions Modulate Activity: Small, electron-withdrawing substituents at the C-4 position can be beneficial, while bulky or electron-donating groups are often detrimental. nih.gov

Stereochemistry Plays a Key Role: The introduction of chiral centers can lead to significant differences in activity between enantiomers, emphasizing the importance of a precise three-dimensional fit with the biological target. mdpi.comresearchgate.net

These insights are invaluable for the rational design of new, more potent, and selective analogues based on the this compound scaffold. dundee.ac.uknih.gov

Computational Approaches in the Research of 5 4 Pyridyl Isoxazole 3 Carboxylic Acid

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as 5-(4-Pyridyl)isoxazole-3-carboxylic acid, might interact with a biological target, typically a protein.

Molecular docking simulations have been employed to predict how derivatives of this compound fit within the active sites of various enzymes. For instance, in studies of xanthine (B1682287) oxidase inhibitors, docking was used to understand the enzyme-inhibitor complex formation. bioorganica.com.ua These studies help to visualize the spatial arrangement of the ligand within the binding pocket, identifying the most energetically favorable conformations. The reliability of docking software is often validated by its ability to reproduce the crystallographically observed binding mode of a known ligand, with a root mean square deviation (RMSD) of less than 2 Å being a common benchmark for accuracy.

Beyond predicting the binding pose, molecular docking provides detailed information about the non-covalent interactions that stabilize the ligand-target complex. These interactions are crucial for binding affinity and selectivity. For example, in the study of isoxazole (B147169) derivatives as potential antibacterial agents, docking studies revealed strong interactions with target proteins. mdpi.com Key interactions often include hydrogen bonds, where the isoxazole nitrogen or carboxylic acid group can act as acceptors or donors, and hydrophobic contacts between the pyridyl and isoxazole rings and nonpolar residues in the active site. The identification of these key interactions is fundamental for the rational design of new derivatives with improved potency.

Molecular Dynamics Simulations to Assess Conformational Stability and Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is used to assess the stability of the predicted binding mode and to understand the conformational changes that may occur upon ligand binding. For isoxazole derivatives, MD simulations have been used to confirm the stability of the ligand-receptor complex when interacting with the active sites of proteins from various bacteria. mdpi.com These simulations can reveal how the ligand and protein adapt to each other, providing a more realistic representation of the biological system.

In Silico Virtual Screening for Novel Ligands and Hit Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach was instrumental in the initial identification of a class of isoxazole derivatives as inhibitors of Salmonella typhimurium serine acetyltransferase (SAT), a key enzyme in L-cysteine biosynthesis. nih.gov An in-house library of compounds was screened computationally, leading to the selection of several structurally unrelated hit compounds for further experimental testing. nih.gov This highlights the power of in silico screening to efficiently narrow down a large chemical space to a manageable number of promising candidates for synthesis and biological evaluation.

Derivative Development and Lead Optimization Strategies

The journey of a promising hit compound like 5-(4-Pyridyl)isoxazole-3-carboxylic acid toward a viable therapeutic agent involves extensive structural modifications. Lead optimization strategies are critical for enhancing desired biological activities while improving pharmacokinetic and safety profiles. This section explores various medicinal chemistry approaches employed to refine isoxazole-based scaffolds.

Patent Landscape and Future Research Directions

Analysis of Patent Filings Related to Isoxazole-3-carboxylic Acid Derivatives

The patent landscape for isoxazole-3-carboxylic acid derivatives is characterized by a dual focus on novel synthetic methodologies and a broad spectrum of therapeutic applications. The core isoxazole (B147169) structure is recognized as a "privileged scaffold" due to its presence in numerous commercially available drugs and its capacity for structural modification to enhance biological activity. nih.govnih.gov

Patented synthetic routes for isoxazole derivatives have evolved to improve efficiency, yield, and environmental friendliness. Key methodologies include 1,3-dipolar cycloaddition reactions, transition metal-catalyzed cycloadditions, and one-pot cascade reactions. researchgate.netnih.gov Innovations in synthesis have facilitated the creation of complex and diverse libraries of isoxazole derivatives for screening. rsc.org

Patents for isoxazole-3-carboxylic acid and its analogues cover a wide array of therapeutic uses, reflecting the scaffold's versatility. These compounds have been patented for the treatment of inflammation, pain, and fever. google.com For instance, derivatives have been developed as leukotriene biosynthesis inhibitors for inflammatory diseases and as modulators of the transient receptor potential vanilloid 1 (TRPV1) channel for pain management. nih.gov The pyridinyl isoxazole variant, in particular, has shown potent inhibitory activity against p38 MAP kinase, a key player in severe inflammatory diseases like rheumatoid arthritis. nih.gov

| Patent/Reference | Focus Area | Patented Application/Method | Therapeutic Target/Disease Area |

|---|---|---|---|

| EP0957097A1 | Synthetic Process | Process for preparing 3-isoxazolecarboxylic acid as an intermediate for condensed imidazopyridine derivatives. google.com | Intermediate Synthesis |

| US5633272A | Therapeutic Application | Substituted isoxazoles for treating inflammation. google.com | Inflammation (e.g., COX-2 inhibition) |

| US4636513A | Therapeutic Application | 4-isoxazolecarboxylic acid amides for the treatment of pain and fever. google.com | Pain and Fever |

| Banoglu et al. (2016) | Therapeutic Application | 4,5-diaryloisoxazol-3-carboxylic acids as leukotriene biosynthesis inhibitors. nih.gov | Inflammatory Diseases |

| Peifer et al. (2009) | Therapeutic Application | 3,4-diaryl isoxazoles as dual inhibitors of p38α MAP kinase and CK1δ. nih.gov | Inflammatory Diseases (e.g., Rheumatoid Arthritis) |

Recent patent trends indicate a strategic shift towards developing isoxazole-based compounds for more complex and multi-factorial diseases. There is growing interest in their application in oncology and neurodegenerative disorders. researchgate.netrsc.org In cancer research, isoxazole derivatives have demonstrated cytotoxicity against various human cancer cell lines. nih.gov For central nervous system (CNS) disorders, isoxazoles are being investigated as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) and modulators of GABAA receptors, with potential applications in Alzheimer's disease and pain management. nih.govnih.gov

A significant emerging trend is the development of isoxazole-containing molecular hybrids. nih.gov This strategy involves combining the isoxazole scaffold with other bioactive moieties to create multifunctional agents that can engage multiple biological targets, a promising approach for treating complex diseases like cancer and neurological disorders. nih.govbohrium.com

Identification of Underexplored Biological Targets for 5-(4-Pyridyl)isoxazole-3-carboxylic Acid and its Analogues

While significant research has focused on established targets like COX-2 and p38 MAP kinase, many potential biological targets for this compound and its analogues remain underexplored. nih.govnih.gov The unique electronic and structural features of the pyridyl-isoxazole core suggest it could interact with a variety of enzymes and receptors.

Potential underexplored targets include:

System xc- transporter: This cystine/glutamate (B1630785) antiporter is implicated in oxidative stress and neuronal excitotoxicity. Some isoxazole analogues have already shown binding activity at this transporter, suggesting that pyridyl-isoxazole derivatives could be developed as modulators for neurological conditions. umt.edu

Casein Kinase 1 (CK1): The 3,4-diaryl-isoxazole scaffold has been identified as a potent inhibitor of CK1. mdpi.com Given the structural similarities, the 5-(4-pyridyl)isoxazole core could be optimized to target CK1 isoforms, which are involved in regulating circadian rhythms, cell division, and signal transduction pathways.

Mycobacterium tuberculosis (Mtb) Enzymes: The need for new antitubercular agents is critical. Enzymes essential for Mtb survival, such as the salicylate (B1505791) synthase MbtI, represent attractive targets. mdpi.com The carboxylic acid moiety of the title compound could serve as a key interaction point for such enzymatic targets.

AMPA Receptors: Isoxazole-4-carboxamide derivatives have been shown to be potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical in nociceptive transmission. mdpi.com The this compound scaffold could be adapted to explore this target space for developing novel non-opioid analgesics.

Opportunities for Multi-Target Drug Design and Polypharmacology

Polypharmacology, the concept of designing single chemical entities that act on multiple biological targets, is a powerful strategy for treating complex diseases with interconnected pathological pathways. nih.gov The isoxazole ring is an ideal scaffold for developing such multi-target agents due to its synthetic tractability and ability to be incorporated into hybrid molecules. researchgate.netnih.gov

For this compound, opportunities exist to combine its known anti-inflammatory properties with other functionalities. For example, by hybridizing the pyridyl-isoxazole core with moieties known to inhibit other key targets in cancer (e.g., tyrosine kinases) or Alzheimer's disease (e.g., cholinesterases), novel compounds with enhanced efficacy and the ability to overcome drug resistance could be developed. mdpi.com The fusion of bioactive scaffolds through molecular hybridization can lead to complementary binding interactions at different targets, potentially resulting in synergistic therapeutic effects. nih.gov

Integration of Artificial Intelligence and Machine Learning in Isoxazole Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. ijettjournal.orgmdpi.com These computational tools can be applied to isoxazole research in several impactful ways.

Target Identification and Virtual Screening: AI algorithms can analyze vast biological and chemical datasets to identify novel drug targets for isoxazole derivatives. nih.govnih.gov ML models can then perform large-scale virtual screenings of isoxazole libraries to predict their binding affinity and prioritize compounds for synthesis and testing, saving significant time and resources. nih.gov

De Novo Drug Design: Generative AI models can design entirely new isoxazole-based molecules with specific desired properties, such as high potency against a target, selectivity, and favorable pharmacokinetic profiles. nih.gov

Property Prediction: ML algorithms are adept at predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. mdpi.com Applying these models to novel this compound analogues can help identify promising candidates early in the discovery process and reduce late-stage failures.

The integration of AI and ML offers the potential to navigate the vast chemical space of isoxazole derivatives more efficiently and design molecules with a higher probability of clinical success. ijettjournal.org

Outlook for Translational Research of this compound Derivatives

The translational outlook for this compound and its derivatives is promising. The extensive patenting and research activity surrounding the broader isoxazole-3-carboxylic acid class highlight its therapeutic potential across a range of diseases, including inflammatory disorders, cancer, and neurological conditions. researchgate.netmdpi.com

Key factors supporting a positive translational outlook include:

Scaffold Versatility: The isoxazole core is a proven pharmacophore present in numerous approved drugs, indicating its general tolerability and favorable drug-like properties. nih.govnih.gov

Diverse Biological Activity: The demonstrated efficacy of pyridyl-isoxazole analogues against key targets in inflammation and cell signaling provides a strong foundation for further preclinical and clinical development. nih.gov

Advancements in Synthesis and Design: Modern synthetic methods and the application of AI-driven drug design can accelerate the optimization of lead compounds, improving their potency, selectivity, and safety profiles. researchgate.netnih.gov

Multi-Target Potential: The opportunity to develop multi-target agents offers a pathway to create innovative therapies for complex diseases that are often poorly managed by single-target drugs. nih.gov

Future translational efforts will likely focus on optimizing the pharmacokinetic properties of lead compounds, conducting extensive preclinical testing in relevant animal models, and identifying specific patient populations that would benefit most from these targeted therapies. The continued exploration of underexplored biological targets may also open new therapeutic avenues for this versatile class of compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.